![molecular formula C23H25ClN8OS B1683943 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 942947-93-5](/img/structure/B1683943.png)
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Vue d'ensemble
Description
CCT129202 is an Aurora kinase inhibitor that inhibits Aurora A and B by 82 and 60%, respectively, when used at a concentration of 1 μM in cell-free assays. It is selective for Aurora A and B over a panel of 13 kinases at 1 μM. CCT129202 inhibits growth of COLO 205, SW620, HCT116, HT-29, KW12, HeLa, A2780, OVCAR-8, MDA-MB-157, and MB4-11 cancer cells (GI50s = 0.08-1.2 μM). It induces DNA accumulation and cell cycle arrest at the G2/M phase, as well as apoptosis in HCT116 cells. CCT129202 increases the accumulation of doxorubicin and rhodamine 123 in multidrug-resistant (MDR) KBv200 and MCF-7/adr cells and increases the susceptibility of MDR KBv200, MCF-7/adr, S1-M1-80, and HL60/adr cells to cisplatin and doxorubicin. In vivo, CCT129202 (100 mg/kg) reduces tumor growth in an HCT116 mouse xenograft model. It also potentiates the antitumor effects of vincristine in a KBv200 mouse xenograft model.
CCT129202 is an inhibitor of Aurora kinase activity and displays a favorable antineoplastic effect in preclinical studies. CCT129202 significantly reversed ABCB1- and ABCG2-mediated MDR in vitro, in vivo and ex vivo by inhibiting the function of their transporters and enhanced the eradication of cancer stem-like cells by chemotherapeutic agents. CCT129202 may be a candidate as MDR reversal agent for antineoplastic combination therapy and merits further clinical investigation.
Applications De Recherche Scientifique
Cancer Therapeutics
CCT129202 is known as an Aurora kinase inhibitor and has shown potential in cancer therapeutics. It exhibits inhibitory activity with IC50 values of 42, 198, and 227 nM for Auroras A, B, and C, respectively . This compound has been effective in vitro and could be a promising agent in the treatment of various cancers.
Cell Cycle Regulation
This compound has been observed to inhibit the growth of a panel of human tumor cell lines and induces accumulation of tumor cells with 4N DNA content . CCT129202 can delay the cell cycle in mitosis and abrogate nocodazole-induced mitotic arrest, which is crucial for understanding cell division and developing anti-cancer strategies.
Selective Kinase Inhibition
CCT129202 shows high selectivity for Aurora kinases over a panel of other kinases tested . This selectivity is important for reducing off-target effects and increasing the therapeutic index of potential drugs.
Tumor Cell Proliferation Inhibition
The compound inhibits proliferation in multiple cultured human tumor cell lines . This property is significant for its application in stopping or slowing down the spread of cancerous cells.
Mechanistic Studies
Understanding the mechanism of action of CCT129202 can provide insights into the regulation of kinase activity and its role in cellular processes . Such studies are fundamental for drug discovery and development.
Drug Development
Due to its properties as an Aurora kinase inhibitor, CCT129202 serves as a model compound in drug development efforts aimed at targeting these kinases for cancer treatment .
Mécanisme D'action
Target of Action
CCT129202 is a highly selective inhibitor of the Aurora kinases . The Aurora kinases, which include Aurora A, B, and C, are a family of serine/threonine kinases that play crucial roles in cell division . They regulate processes such as centrosome maturation, chromosome segregation, and cytokinesis during mitosis .
Mode of Action
CCT129202 acts as an ATP-competitive inhibitor of Aurora kinases . It binds to the ATP-binding site of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity . This leads to a disruption in the processes regulated by the Aurora kinases, such as cell division .
Biochemical Pathways
The inhibition of Aurora kinases by CCT129202 affects several biochemical pathways. For instance, it leads to the accumulation of cells with ≥4N DNA content , indicating a disruption in the normal cell cycle . This is likely due to the role of Aurora kinases in regulating mitosis . Additionally, CCT129202 induces the cyclin-dependent kinase inhibitor p21 , leading to Rb hypophosphorylation and E2F inhibition . This contributes to a decrease in thymidine kinase 1 transcription .
Pharmacokinetics
Furthermore, it has been demonstrated to inhibit the growth of HCT116 xenografts in nude mice following intraperitoneal administration .
Result of Action
The inhibition of Aurora kinases by CCT129202 leads to several molecular and cellular effects. It causes a delay in mitosis and abrogates nocodazole-induced mitotic arrest . Additionally, it leads to the formation of abnormal mitotic spindles, resulting in cell death . On a molecular level, CCT129202 downregulates histone H3 phosphorylation .
Propriétés
IUPAC Name |
2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKHWEFPFAGNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241406 | |
| Record name | CCT-129202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | |
CAS RN |
942947-93-5 | |
| Record name | CCT-129202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-129202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CCT-129202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)

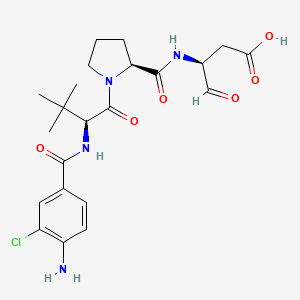
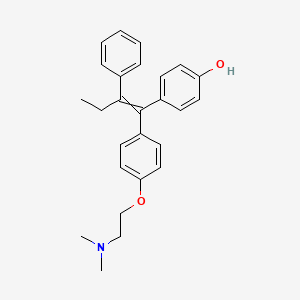

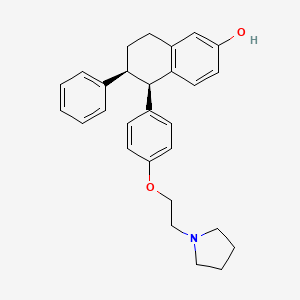


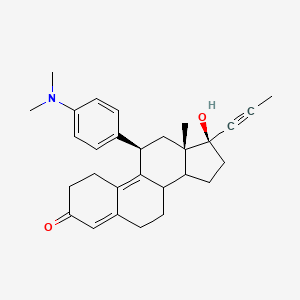

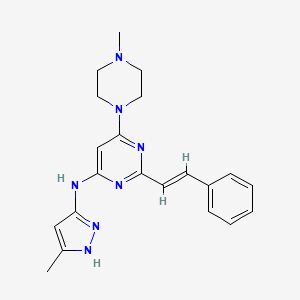
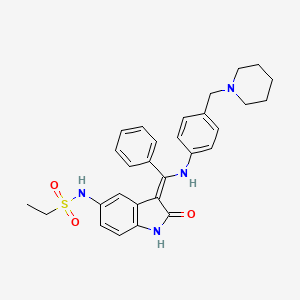
![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)
